molecular formula C20H27N3O4S B3017309 2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049433-62-6

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B3017309
CAS No.: 1049433-62-6
M. Wt: 405.51
InChI Key: WDTHEFDUKUXEAO-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dimethoxy groups and a phenylpiperazine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic compound, followed by substitution with dimethoxy groups.

    Introduction of the phenylpiperazine moiety: This step involves the reaction of the benzenesulfonamide intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-26-18-8-9-20(19(16-18)27-2)28(24,25)21-10-11-22-12-14-23(15-13-22)17-6-4-3-5-7-17/h3-9,16,21H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTHEFDUKUXEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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